

Nickel Gluconate in Materials Science: Applications in Surface Finishing

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Compound of Interest

Compound Name: *Nickel gluconate*

Cat. No.: *B3280631*

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Introduction

Nickel gluconate, the nickel salt of gluconic acid, serves as a versatile component in materials science, primarily within the domain of surface finishing technologies. Its utility stems from its role as an effective complexing agent and pH buffer in electroplating and electroless plating baths. The gluconate ligand, being a polyhydroxy carboxylate, forms stable complexes with nickel ions, influencing the deposition process and the final properties of the metallic coating. These characteristics make it a valuable, and more environmentally benign, alternative to some traditional complexing agents used in the industry.

This document provides detailed application notes and protocols for researchers, scientists, and professionals in drug development and materials science, focusing on the use of **nickel gluconate** in electroplating and electroless plating processes.

Application in Nickel Electroplating

In nickel electroplating, **nickel gluconate** is utilized as a complexing agent to control the availability of free nickel ions at the cathode-electrolyte interface. This control helps in achieving uniform, bright, and adherent nickel coatings. The gluconate bath is particularly advantageous for its good throwing power, which is the ability to produce a coating of uniform thickness on an irregularly shaped object.

Quantitative Data Summary

Parameter	Bath Composition 1[1]	Bath Composition 2[1]
Nickel Source	Nickel Sulfate ($\text{NiSO}_4 \cdot 7\text{H}_2\text{O}$)	Nickel Sulfate ($\text{NiSO}_4 \cdot 6\text{H}_2\text{O}$)
Concentration	0.144 mol/L	53 g/dm ³
Nickel Gluconate Source	Sodium Gluconate	Sodium Gluconate
Concentration	0.23 mol/L	44 g/dm ³
Other Additives	-	Boric Acid (25 g/dm ³), Ammonium Sulfate (53 g/dm ³), Urea (0.5–3 g/dm ³)
pH	4.3	8
Temperature	40 °C	25 °C
Current Density	1 A/dm ²	2.5 A/dm ²
Cathodic Current Efficiency	Not Specified	96.4%
Resulting Coating	Highly adherent and very bright plates with metallic lustre.	Corrosion-resistant, smooth, light-colored nickel coating.

Experimental Protocol: Nickel Electroplating on Copper Substrate

This protocol describes the electrodeposition of a bright nickel coating on a copper substrate using a gluconate bath.

Materials:

- Copper substrate (e.g., 2 cm x 5 cm)
- Nickel Sulfate Heptahydrate ($\text{NiSO}_4 \cdot 7\text{H}_2\text{O}$)
- Sodium Gluconate ($\text{C}_6\text{H}_{11}\text{NaO}_7$)
- Deionized water

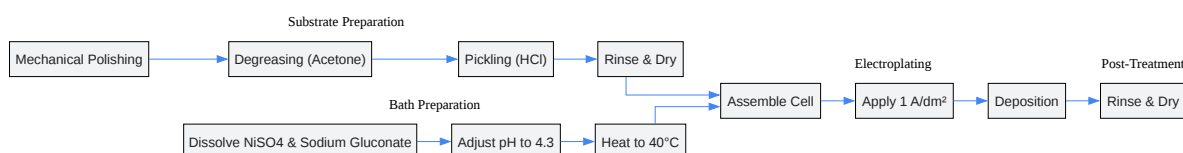
- Hydrochloric acid (HCl) for pickling
- Acetone for degreasing
- DC power supply
- Beaker (250 mL)
- Nickel anode
- Magnetic stirrer and stir bar
- Water bath or hot plate with temperature control

Procedure:

- Substrate Preparation:
 - Mechanically polish the copper substrate to a smooth finish.
 - Degrease the substrate by sonicating in acetone for 10 minutes.
 - Rinse thoroughly with deionized water.
 - Pickle the substrate in a 10% HCl solution for 1 minute to remove any oxide layer.
 - Rinse thoroughly with deionized water and dry.
- Bath Preparation:
 - Dissolve 0.144 mol/L of $\text{NiSO}_4 \cdot 7\text{H}_2\text{O}$ in deionized water in the 250 mL beaker.
 - Add 0.23 mol/L of sodium gluconate to the solution.
 - Stir the solution until all components are fully dissolved.
 - Adjust the pH of the bath to 4.3 using dilute sulfuric acid or sodium hydroxide.
 - Heat the solution to 40 °C using the water bath or hot plate.

- Electroplating:
 - Place the nickel anode and the prepared copper substrate (cathode) into the plating bath, ensuring they do not touch.
 - Connect the anode and cathode to the positive and negative terminals of the DC power supply, respectively.
 - Apply a constant current density of 1 A/dm^2 .
 - Continue the electroplating for the desired duration to achieve the target coating thickness.
 - Gently stir the solution throughout the process.
- Post-treatment:
 - After plating, switch off the power supply.
 - Remove the plated substrate and rinse it thoroughly with deionized water.
 - Dry the substrate with a stream of nitrogen or in a desiccator.

Workflow Diagram



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Fig. 1: Nickel Electroplating Workflow.

Application in Electroless Nickel Plating

In electroless nickel plating, a chemical reducing agent is used to deposit a nickel-phosphorus or nickel-boron alloy without the need for an external electrical current. **Nickel gluconate** acts as a complexing agent to stabilize the nickel ions in the alkaline bath and to control the deposition rate.[2] The use of gluconate can lead to high deposition rates and coatings with enhanced hardness and corrosion resistance.[2]

Quantitative Data Summary

Parameter	Bath Composition 1[2]	Bath Composition 2[1]
Nickel Source	Nickel Sulfate	Nickel Sulfate ($\text{NiSO}_4 \cdot 6\text{H}_2\text{O}$)
Concentration	5-30 g/L	5–30 g/dm ³
Nickel Gluconate Source	Sodium Gluconate	Sodium Gluconate
Concentration	10-60 g/L	10–60 g/dm ³
Reducing Agent	Sodium Hypophosphite	Sodium Hypophosphite ($\text{NaH}_2\text{PO}_2 \cdot \text{H}_2\text{O}$)
Concentration	5-40 g/L	5–40 g/dm ³
Other Additives	Succinic acid (3 g/L), Sodium dodecyl sulfate (0.5 g/L), Lead acetate (2 mg/L)	Succinic Acid (3 g/dm ³), Sodium Dodecyl Sulfate (0.5 g/dm ³), Lead Acetate (0.002 g/dm ³)
pH	9	9
Temperature	90 °C	90 °C
Deposition Rate	Up to 0.75 µm/min	Up to 0.75 µm/min
Resulting Coating	Ni-P alloy with good hardness and corrosion resistance.	Ni-P (3–18 wt%) alloy coating.
Corrosion Inhibition	95.45% compared to uncoated copper substrate.[2]	Not Specified

Experimental Protocol: Electroless Nickel-Phosphorus Plating on Copper Substrate

This protocol outlines the deposition of a Ni-P alloy coating on a copper substrate using an alkaline gluconate bath.

Materials:

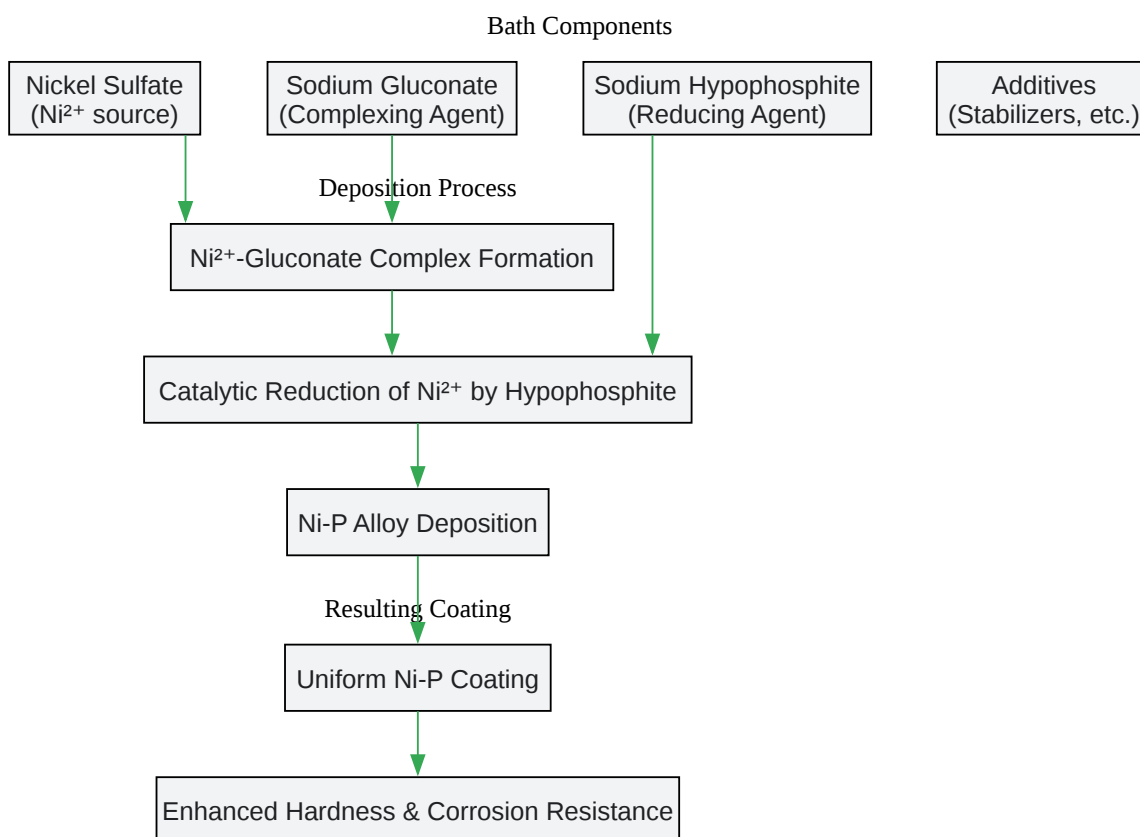
- Copper substrate
- Nickel Sulfate Hexahydrate ($\text{NiSO}_4 \cdot 6\text{H}_2\text{O}$)
- Sodium Gluconate ($\text{C}_6\text{H}_{11}\text{NaO}_7$)
- Sodium Hypophosphite Monohydrate ($\text{NaH}_2\text{PO}_2 \cdot \text{H}_2\text{O}$)
- Succinic Acid
- Sodium Dodecyl Sulfate (SDS)
- Lead Acetate
- Ammonium hydroxide (for pH adjustment)
- Deionized water
- Standard substrate preparation chemicals (as in electroplating protocol)

Procedure:

- Substrate Preparation:
 - Prepare the copper substrate as described in the electroplating protocol (polishing, degreasing, pickling, rinsing, and drying).
- Bath Preparation:

- In a beaker, dissolve 20 g/L of $\text{NiSO}_4 \cdot 6\text{H}_2\text{O}$, 40 g/L of sodium gluconate, and 20 g/L of sodium hypophosphite in deionized water.
- Add 3 g/L of succinic acid, 0.5 g/L of SDS, and 2 mg/L of lead acetate.
- Stir the solution until all components are dissolved.
- Adjust the pH to 9 using ammonium hydroxide.
- Heat the bath to 90 °C and maintain this temperature.
- Electroless Plating:
 - Immerse the prepared copper substrate into the heated plating bath.
 - The deposition will start spontaneously.
 - Keep the substrate in the bath for the desired time to achieve the target thickness (e.g., 60 minutes).
 - Maintain gentle agitation of the bath during the process.
- Post-treatment:
 - Remove the coated substrate from the bath.
 - Rinse thoroughly with deionized water.
 - Dry the substrate.

Logical Relationship Diagram



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Fig. 2: Role of Components in Electroless Plating.

Applications in Nanoparticle and Metal-Organic Framework (MOF) Synthesis

While **nickel gluconate** is a staple in electrodeposition, its use as a primary nickel precursor in the synthesis of nickel-based nanoparticles and metal-organic frameworks (MOFs) is not widely

documented in the current scientific literature. The common precursors for these applications are typically simpler nickel salts such as nickel(II) nitrate, nickel(II) chloride, and nickel(II) sulfate.[3]

The synthesis of nickel nanoparticles often involves the chemical reduction of these salts in the presence of a reducing agent (e.g., hydrazine, sodium borohydride) and a capping agent to control particle size and prevent agglomeration.[4] Green synthesis routes utilize plant extracts or sugars as both reducing and capping agents.[5][6]

Similarly, the synthesis of nickel-based MOFs typically involves the reaction of a nickel salt with an organic linker under solvothermal or hydrothermal conditions.[7][8] The choice of nickel salt and organic linker dictates the final structure and properties of the MOF.

Although direct protocols for using **nickel gluconate** are scarce, its properties as a complexing agent suggest potential for its use in controlling the nucleation and growth of nanoparticles or in the template-directed synthesis of porous materials. Further research in these areas could unveil novel applications for **nickel gluconate** in nanomaterials synthesis.

Disclaimer: The provided protocols are for informational purposes and should be adapted and optimized based on specific experimental requirements and safety considerations. Always consult relevant safety data sheets (SDS) for all chemicals used.

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